molecular formula C12H20ClN3O B1384477 2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride CAS No. 1333729-35-3

2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride

Cat. No. B1384477
M. Wt: 257.76 g/mol
InChI Key: RSKUEIIYJANANR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C12H19N3O.ClH . Its InChI code is 1S/C12H19N3O.ClH/c1-3-12(2,13)11-14-9-7-5-4-6-8(9)10(16)15-11;/h3-7,13H2,1-2H3,(H,14,15,16);1H . This indicates that the molecule has a complex structure with multiple functional groups, including an amino group and a quinazolinone group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.76 . It is a powder at room temperature .

Scientific Research Applications

Bioactive Pyrimidine Derivatives

A study by Deli, Lóránd, Szabo, and Földesi (1984) focused on the synthesis of condensed 2-amino-4-arylpyrimidines and related compounds, including 2-amino-4-aryl-3,4,5,6,7,8-hexahydroquinazolines, which are stable only as salts. These compounds demonstrate potential bioactivity, making them of interest in scientific research for their potential applications in medicine or biology (Deli et al., 1984).

Antituberculosis Activity

The synthesis of new compounds with antituberculosis activity includes the development of 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols. These compounds, closely related to the 2-amino-4-aryl-3,4,5,6,7,8-hexahydroquinazoline structure, have shown promising results in clinical trials for antituberculosis treatment (Omel’kov, Fedorov, & Stepanov, 2019).

Synthesis Methods

Research by Phucho, Nongpiur, Nongrum, and Nongkhlaw (2010) includes the synthesis of 3,4 Dihydropyrimidin-2(1H)-ones and 3,4,5,6,7,8-hexahydroquinazolin-2(1H)-ones, demonstrating the versatility and potential applications of these compounds in various scientific and medicinal contexts (Phucho et al., 2010).

Medicinal Chemistry and Drug Development

A study by Campbell et al. (1987) discussed the synthesis of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1 -yl]-6, 7-dimethoxyquinazoline derivatives for evaluation as alpha-antagonists and antihypertensive agents. Although this study is more focused on a specific medicinal application, it demonstrates the broader utility of quinazoline derivatives in drug development (Campbell et al., 1987).

Antimicrobial Activity

Research on heterocycles derived from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline demonstrates the synthesis and antimicrobial activity of related compounds, highlighting the potential use of these structures in creating new antimicrobial agents (Abdel-Mohsen, 2003).

Inhibitors for Malaria

Rasina and colleagues (2016) identified 2-aminoquinazolin-4(3H)-ones as novel inhibitors of the Plasmepsins I, II, and IV, crucial in malaria treatment. This discovery emphasizes the role of quinazolinone derivatives in developing new antimalarial drugs (Rasina et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-aminobutan-2-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.ClH/c1-3-12(2,13)11-14-9-7-5-4-6-8(9)10(16)15-11;/h3-7,13H2,1-2H3,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKUEIIYJANANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC2=C(CCCC2)C(=O)N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
Reactant of Route 2
2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
Reactant of Route 3
2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
Reactant of Route 4
2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
Reactant of Route 5
2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride
Reactant of Route 6
2-(2-Aminobutan-2-yl)-3,4,5,6,7,8-hexahydroquinazolin-4-one hydrochloride

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